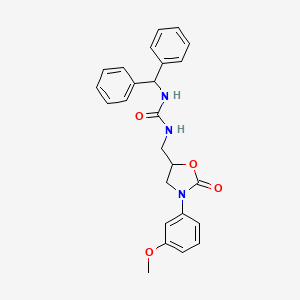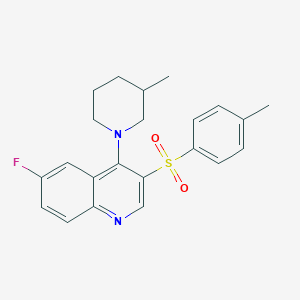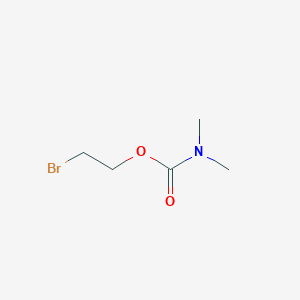![molecular formula C14H20ClN5O2 B2543211 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride CAS No. 1052518-26-9](/img/structure/B2543211.png)
4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperidine derivatives are known for their pharmacological activities, including antihypertensive, antibacterial, and antioxidant properties, as well as their potential use in the synthesis of alkaloids and as ligands for various receptors .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions with various starting materials. For example, the synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylethyl]-4-(1,3-dihydro-2-oxo-2H-benzimidazol-yl)piperidine involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis method includes the reaction of hydroxypiperidinyl with phenylhydrazine in acetic acid to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives . These methods highlight the complexity and versatility of synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using various spectroscopic techniques such as IR, multinuclear/multidimensional NMR spectroscopy, and mass spectrometry . For instance, the structure of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was characterized by IR, 1H NMR, 13C NMR, and elemental analysis, revealing a chair conformation with equatorial orientation of substituents . These techniques are crucial for determining the molecular structure and conformation of synthesized compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation, cyclization, and oxidation, to form complex structures such as alkaloids and tetracyclic spiropiperidines . For example, the condensation of (3,4-dimethoxybenzoyl)acetic acid with enzyme-generated tetrahydropyridine leads to the formation of julandine and cryptopleurine . These reactions are essential for the synthesis of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their redox behavior, have been studied using electrochemical methods. Compounds like 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One exhibited quasireversible redox processes . Additionally, the antioxidant efficacy of piperidine derivatives has been verified using methods like DPPH and ABTS, indicating their potential as antioxidant agents .
科学的研究の応用
Neuropharmacological Effects
A study by Ong et al. (1983) explored the antidepressant activity of 1-arylspiro[indoline-3,4'-piperidine]s, a class of compounds structurally related to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride. These compounds showed marked activity in several neuropharmacological assays in rats, suggesting potential applications in treating mood disorders. The distinct in vivo activity of the lead compound in this series indicated an atypical profile not common to tricyclic antidepressants (Ong et al., 1983).
Modulation of Serotonergic Systems
The modulation of serotonergic systems by compounds structurally similar to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride has been studied extensively. For instance, the effects of lorcaserin, a compound with affinity for serotonin (5-HT) receptors, were examined by Serafine et al. (2015). The study showed that lorcaserin's behavioral effects in rats are consistent with its activity at 5-HT2C receptors, indicating potential applications in treating disorders related to serotonergic dysfunction (Serafine, Rice, & France, 2015).
Targeting the Urokinase Receptor
Research by Wang et al. (2011) on targeting the urokinase receptor (uPAR) led to the development of compounds that exhibited promising results in inhibiting breast cancer metastasis in animal models. This work demonstrated the potential of structurally related compounds for therapeutic applications in oncology (Wang et al., 2011).
Modulation of Cannabinoid Receptors
Tsvetanova et al. (2006) investigated the in vivo effects of CB1 receptor ligands, revealing their potential antioxidant ability and lack of pro-oxidant activity. The findings suggest that compounds structurally similar to 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride might contribute beneficial effects related to the modulation of cannabinoid receptors (Tsvetanova et al., 2006).
特性
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRWHCOULXBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)
![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)


![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)